molecular formula C12H18O3 B13212001 2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid

2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid

Cat. No.: B13212001
M. Wt: 210.27 g/mol
InChI Key: LPPKCXHAIPQVCC-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by subsequent reactions to introduce the tert-butyl and propan-2-yl groups. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the desired furan derivative through further reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of acyl or alkyl groups to the furan ring.

Scientific Research Applications

2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate. Furans have been investigated for their therapeutic properties in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and propan-2-yl groups can influence its binding affinity and specificity, leading to distinct biological effects. The furan ring itself can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid
  • 2-tert-Butyl-5-(methyl)furan-3-carboxylic acid
  • 2-tert-Butyl-5-(ethyl)furan-3-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the furan ring. While this compound has a propan-2-yl group, similar compounds may have methyl or ethyl groups.
  • Chemical Properties: These structural variations can lead to differences in reactivity, stability, and solubility. For example, the bulkier propan-2-yl group may result in steric hindrance, affecting the compound’s reactivity compared to its methyl or ethyl analogs.
  • Applications: The unique combination of substituents in this compound may confer specific advantages in certain applications, such as enhanced biological activity or improved material properties.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-tert-butyl-5-propan-2-ylfuran-3-carboxylic acid

InChI

InChI=1S/C12H18O3/c1-7(2)9-6-8(11(13)14)10(15-9)12(3,4)5/h6-7H,1-5H3,(H,13,14)

InChI Key

LPPKCXHAIPQVCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(O1)C(C)(C)C)C(=O)O

Origin of Product

United States

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